

Introduction to Celastrol and Its Sources

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Compound Focus: Celastrol

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Celastrol is a pentacyclic triterpenoid quinone methide (chemical formula: $C_{29}H_{38}O_4$) first isolated from the root bark of *Tripterygium wilfordii* Hook.f., a plant used in Traditional Chinese Medicine (TCM) known as "Thunder God Vine" or "Lei Gong Teng" [1] [2]. In TCM, this herb has been traditionally employed for its properties to clear heat, detoxify the body, dispel wind, and relieve pain, primarily for treating inflammatory and autoimmune conditions like rheumatic diseases [3]. **Celastrol** is considered one of its most promising bioactive compounds, exhibiting a broad spectrum of potent pharmacological activities, including anti-inflammatory, immunomodulatory, anti-oxidant, and anti-cancer effects [1] [2]. However, its clinical translation has been hampered by significant challenges, including poor water solubility, low bioavailability, and dose-dependent toxicity, which have spurred research into advanced drug delivery systems [3] [1].

Molecular Mechanisms of Anti-Inflammatory Action

Celastrol exerts its potent anti-inflammatory effects through a multi-target approach, modulating a complex network of signaling pathways and key molecular players involved in the immune and inflammatory response.

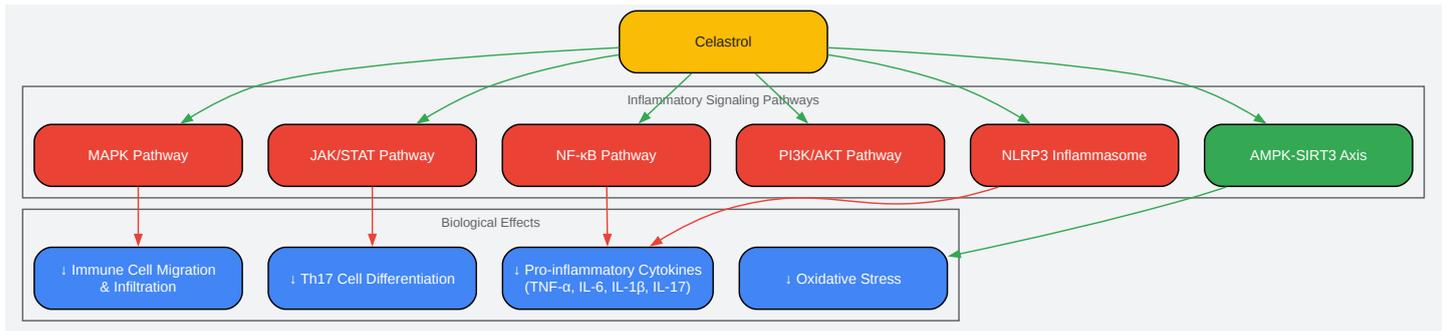
Key Signaling Pathways Targeted by Celastrol

The following table summarizes the primary inflammatory signaling pathways modulated by **celastrol**:

Table 1: Key Anti-Inflammatory Signaling Pathways Targeted by Celastrol

| Pathway | Molecular Target/Action | Biological Outcome |
|-----------------------------|---|---|
| NF-κB Pathway | Inhibits IκB kinase (IKK), prevents IκBα degradation and phosphorylation, blocking NF-κB nuclear translocation [4] [5]. | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and adhesion molecules [4] [5]. |
| MAPK Pathway | Inhibits phosphorylation of JNK and ERK [4]. | Attenuated cellular stress and inflammatory responses. |
| JAK/STAT Pathway | Inhibits phosphorylation of STAT3 and STAT3-mediated IL-17 expression [4]. | Suppressed Th17 cell differentiation and related autoimmune pathology [4]. |
| PI3K/Akt Pathway | Dose-dependent modulation: <i>Low-dose</i> inhibits mTOR; <i>High-dose</i> upregulates Egfr, Pik3c, Akt3 [6] [7]. | Low dose offers anti-inflammatory protection, while high dose can induce immunotoxicity [6]. |
| AMPK-SIRT3 Signaling | Activates AMPK phosphorylation, increasing SIRT3 promoter activity and expression [8]. | Improved mitochondrial function, alleviation of oxidative stress, and inhibition of inflammation [8]. |
| NLRP3 Inflammasome | Inhibits NLRP3 inflammasome activation [5]. | Reduced cleavage and release of mature IL-1β and IL-18. |

To visually summarize the complex interplay between these pathways, the following diagram illustrates the core anti-inflammatory network regulated by **celastrol**:



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Diagram 1: **Celastrol**'s core anti-inflammatory network, showing suppression of key pathways (red) and activation of protective axes (green) to reduce inflammation.

Modulation of Cytokine and Immune Responses

A critical mechanism of **celastrol** is its profound impact on the cytokine landscape and immune cell homeostasis.

- **Cytokine Inhibition:** **Celastrol** significantly reduces the production of key pro-inflammatory cytokines such as **Tumor Necrosis Factor-alpha (TNF- α)**, **Interleukin-1 beta (IL-1 β)**, **IL-6**, and **IL-17** [9] [4]. This is achieved primarily through the inhibition of the NF- κ B and JAK/STAT pathways [4] [5].
- **Immune Cell Balance:** It rectifies the imbalance between pathogenic T helper 17 (Th17) cells and regulatory T cells (Tregs) in autoimmune settings, shifting the immune response towards a more tolerant state [4].
- **Cell Migration:** **Celastrol** inhibits the production of chemokines and the subsequent migration of immune cells (e.g., macrophages, neutrophils) into inflamed tissues, such as the synovium in arthritis or adipose tissue in obesity [4].

Therapeutic Applications in Disease Models

The multi-faceted anti-inflammatory action of **celastrol** confers therapeutic benefits across a wide spectrum of chronic diseases.

Metabolic Diseases

Chronic low-grade inflammation is a central pathophysiological feature in many metabolic diseases, making them key targets for **celastrol** [3] [5].

Table 2: Efficacy of Celastrol in Preclinical Models of Metabolic Disease

| Disease Model | Experimental Model | Dosage / Concentration | Key Outcomes & Mechanisms |
|--|--|--------------------------------|---|
| Obesity | Diet-induced obese mice [3] [5]. | 100-300 µg/kg/day, i.p. [5]. | ↓ Body weight, ↓ food intake, improved leptin sensitivity. Enhanced energy expenditure via hypothalamic AMPK inhibition [3] [5]. |
| Type 2 Diabetes | <i>db/db</i> mice; HFD/STZ-induced diabetic rats [5]. | 1-3 mg/kg, i.p. or oral [5]. | ↓ Fasting blood glucose, ↑ insulin sensitivity. Inhibited adipose tissue NF-κB signaling, reduced macrophage infiltration [5]. |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | CCl ₄ -induced liver fibrosis; HSC activation models [8]. | 0.25-1 mg/kg, i.p. (mice) [8]. | ↓ Liver steatosis, ↓ inflammation, ↓ fibrosis. Activated AMPK-SIRT3 signaling, suppressed HSC activation and pro-inflammatory cytokine secretion [8]. |
| Atherosclerosis (AS) | ApoE ^{-/-} mice [5]. | Not specified in results. | ↓ Plaque area, ↓ vascular inflammation. Inhibited ox-LDL-induced foam cell formation and inflammatory response in macrophages [5]. |

Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis (RA): Celastrol has shown remarkable efficacy in multiple preclinical models of RA, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AA) [9] [4]. A recent meta-analysis of 21 *in vivo* studies confirmed that **celastrol** significantly reduces **paw swelling** and **arthritis scores**, and lowers levels of TNF- α and IL-6 [9]. Mechanisms include inhibiting FLS invasion and modulating synovial immune cell populations [9] [7].

Other Autoimmune Conditions: Promising data also exists for **celastrol** in experimental models of systemic lupus erythematosus (SLE), multiple sclerosis (MS), and inflammatory bowel disease (IBD) [4] [2].

Experimental Protocols & Workflows

To guide experimental design, below is a detailed protocol and workflow from a study investigating **celastrol**'s effect on liver fibrosis via the AMPK-SIRT3 axis [8].

Detailed Protocol: In Vivo Efficacy in Liver Fibrosis

- **Animal Model:** Male Sprague-Dawley rats (180-220 g).
- **Fibrosis Induction:** Liver fibrosis was induced by intraperitoneal (i.p.) injection of a mixture of **carbon tetrachloride (CCl₄)** and olive oil (1:1 v/v) at a dose of 1 mL/kg, administered every other day for 8 weeks [8].
- **Treatment Protocol:** During weeks 5 to 8, **celastrol** (0.25, 0.5, or 1.0 mg/kg) or vehicle control (olive oil) was administered via i.p. injection once daily [8].
- **Sample Collection:** At the end of the experiment (week 8), rats were sacrificed. Blood was collected for plasma isolation, and livers were harvested. A small piece of liver was fixed in 10% formalin for histology, while the rest was snap-frozen for protein and RNA analysis [8].
- **Key Assessment Methods:**
 - **Histopathology:** Liver sections were stained with **Haematoxylin and Eosin (H&E)**, **Masson's Trichrome**, and **Picro-Sirius Red** to evaluate collagen deposition and fibrosis.
 - **Biochemical Analysis:** **Hydroxyproline** content was measured as a quantitative indicator of collagen. **ELISA** was used to quantify cytokine levels (e.g., IL-6, IL-1 β , TNF- α) in liver homogenates or plasma.

- **Molecular Analysis:** **Western Blotting** and **qRT-PCR** were performed to analyze the expression of proteins (p-AMPK, SIRT3, α -SMA, fibronectin) and genes involved in fibrosis and inflammation.

The workflow for an integrated multi-omics approach to study **celastrol**'s mechanism in RA is depicted below:



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*Diagram 2: A multi-omics workflow for elucidating **celastrol**'s mechanism of action, integrating computational and experimental biology approaches.*

In Vitro Assessment in Hepatic Stellate Cells (HSCs)

- **Cell Model:** Primary rat hepatic stellate cells (HSCs) isolated from Sprague-Dawley rats, used at passages 2-4 after activation [8].
- **Intervention:** Activated HSCs were treated with **celastrol** (typically 0.5-2 μ M) or vehicle (DMSO) for 12-24 hours.
- **Functional Assays:**
 - **Cell Viability:** Assessed using **MTS assay**.
 - **Cytotoxicity:** Measured by **Lactate Dehydrogenase (LDH)** release into the culture medium.
 - **Gene/Protein Silencing:** **SIRT3 siRNA** and **AMPK1 α siRNA** were transfected to validate the role of specific pathways [8].
 - **Pathway Inhibition:** Use of pharmacological inhibitors like **Compound C (Dorsomorphin)** to inhibit AMPK phosphorylation.

Toxicity, Pharmacokinetics, and Formulation Strategies

A critical consideration for the clinical development of **celastrol** is its narrow therapeutic window.

Dose-Dependent Toxicity and Pharmacokinetic Challenges

- **Immunotoxicity:** A key 2025 study demonstrated that high-dose **celastrol** (10 mg/kg in mice) causes histopathological damage in the thymus and spleen, including lymphocyte depletion. This toxicity was mechanistically linked to the **activation of the PI3K-Akt signaling pathway**, whereas low doses were protective via its suppression [6]. This underscores a **strictly dose-dependent effect**.
- **Other Toxicities:** Reported issues include hepatotoxicity, nephrotoxicity, and cytotoxicity in various cell lines, often linked to the formation of covalent adducts with cellular proteins via its electrophilic quinone methide group [6] [1].
- **PK/PD Limitations:** **Celastrol** suffers from **very poor water solubility** and **low oral bioavailability**, which limits its efficacy and contributes to off-target toxicity [3] [1].

Strategies for Toxicity Mitigation and Efficacy Enhancement

To overcome these limitations, innovative drug delivery strategies have been developed:

Table 3: Advanced Drug Delivery Strategies for Celastrol

| Strategy | Description | Key Outcome |
|--|--|---|
| Nucleic Acid Aptamer Conjugate (NACC) | Covalent linkage of celastrol to a targeting aptamer [1]. | Water solubility increased to >17.8 mg/mL (from <0.014 mg/mL). Selective tumor targeting, enhanced anti-cancer efficacy (IC50 of 70 nM vs. 200 nM for free celastrol), and reduced liver/kidney accumulation [1]. |
| Nanocarrier Systems | Encapsulation in dendrimers, polymeric nanoparticles, liposomes, or albumin-based systems [1]. | Improves solubility, prolongs circulation time, and enables targeted delivery to inflamed or diseased tissues, thereby enhancing efficacy and reducing systemic exposure [1]. |

Current Clinical Status and Future Perspectives

Although clinical trials with purified **celastrol** are limited, extensive clinical experience exists with its plant source, *Tripterygium wilfordii* [2]. TW extracts have shown significant efficacy in randomized controlled

trials for **Rheumatoid Arthritis (RA)**, **Crohn's Disease (CD)**, and **psoriasis** [2]. For example, in one RA trial, TW extract was superior to sulfasalazine, with 68% of patients achieving ACR20 response vs. 36% in the control group [2]. Combination therapy of TW with methotrexate (MTX) has shown promise, allowing for reduced MTX doses while maintaining efficacy [2].

Future research should focus on:

- **Overcoming Toxicity and Bioavailability Hurdles:** Further development and clinical testing of advanced delivery systems are paramount [3] [1].
- **Precision Dosing:** Establishing a precise therapeutic window to harness its benefits while avoiding immunotoxicity [6].
- **Clinical Translation:** Well-designed, large-scale clinical trials with purified **celastrol** or its optimized formulations are urgently needed to confirm its potential as a multi-target therapeutic agent for inflammatory, metabolic, and autoimmune diseases [3] [2].

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